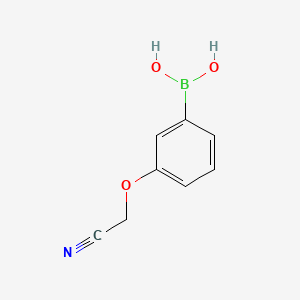

3-Cyanomethoxyphenylboronic acid

Description

3-Cyanomethoxyphenylboronic acid (CAS: 947533-25-7) is a boronic acid derivative featuring a cyanomethoxy (-OCH₂CN) substituent at the meta position of the phenyl ring. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to its boronic acid group’s ability to form carbon-carbon bonds with aryl halides . Its pinacol ester form (this compound pinacol ester) is commercially available, enhancing stability and handling convenience . While some suppliers list it as discontinued, its niche applications in pharmaceutical intermediates and materials science remain significant .

Properties

IUPAC Name |

[3-(cyanomethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6,11-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXGRJBUDVWWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669785 | |

| Record name | [3-(Cyanomethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-25-7 | |

| Record name | B-[3-(Cyanomethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947533-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Cyanomethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Cyanomethoxyphenylboronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including antioxidant, antibacterial, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property makes it useful in various biochemical applications, including as a ligand in biological assays.

Antioxidant Activity

The antioxidant activity of this compound has been assessed using several in vitro assays. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

Table 1: Antioxidant Activity Assay Results

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| This compound | 15.2 | 12.5 |

| Ascorbic Acid | 10.0 | 8.5 |

| Butylated Hydroxyanisole (BHA) | 9.0 | 7.0 |

The results indicate that while this compound exhibits antioxidant properties, it is less potent than ascorbic acid and BHA in both DPPH and ABTS assays .

Antibacterial Activity

The antibacterial properties of this compound have been investigated against various bacterial strains. The mechanism often involves disrupting bacterial cell membrane integrity and affecting metabolic pathways.

Table 2: Antibacterial Activity Against Common Strains

| Bacteria | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.05 | 0.1 |

| Escherichia coli | 0.15 | 0.25 |

| Pseudomonas aeruginosa | 0.20 | 0.35 |

These findings suggest that this compound is effective against Gram-positive bacteria like Staphylococcus aureus, while showing moderate activity against Gram-negative strains .

Anticancer Properties

Recent studies have begun to explore the anticancer potential of boronic acids, including this compound. It has been reported to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of this compound on different cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results :

- HeLa: IC50 = 10 µM

- MCF-7: IC50 = 12 µM

- A549: IC50 = 15 µM

The compound exhibited significant cytotoxic effects on all tested cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

The biological activities of this compound can be attributed to its ability to interact with specific biomolecules:

- Antioxidant Mechanism : Scavenging free radicals by donating electrons.

- Antibacterial Mechanism : Disruption of the bacterial respiratory chain dehydrogenase, leading to energy depletion and cell death.

- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of key signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

3-Thiophenylboronic Acid (C₆H₄SBr)

- Structure : A sulfur-containing analog with a thiophene ring.

- Reactivity: The sulfur atom introduces electron-rich character, accelerating coupling reactions with electron-deficient aryl halides. However, it is less stable under acidic conditions compared to 3-cyanomethoxyphenylboronic acid due to sulfur’s susceptibility to oxidation .

- Applications : Used in synthesizing conductive polymers and heterocyclic pharmaceuticals .

3-Ethylphenylboronic Acid (C₈H₁₁BO₂)

- Structure : Features an ethyl (-CH₂CH₃) group at the meta position.

- Reactivity: The electron-donating ethyl group enhances the boronic acid’s nucleophilicity but reduces its electrophilic character. This contrasts with the electron-withdrawing cyanomethoxy group, which stabilizes the boronate intermediate in Suzuki reactions .

- Applications : Widely employed in drug synthesis for its balanced reactivity and stability .

Fluorinated Analogs

3-Cyano-5-fluorophenylboronic Acid (C₇H₄BFNO₂)

- Structure: Combines cyano and fluoro substituents.

- Reactivity: Fluorine’s electronegativity increases the boronic acid’s acidity (pKa ~7.5 vs. ~8.5 for this compound), enhancing solubility in aqueous media.

- Applications : Preferred in medicinal chemistry for fluorine’s metabolic stability and bioisosteric properties .

5-Fluoro-2-methoxyphenylboronic Acid (C₇H₇BFO₃)

- Structure : Methoxy and fluoro groups at ortho and para positions.

- Reactivity: Steric hindrance from the ortho substituent slows coupling kinetics compared to meta-substituted analogs like this compound .

Carboxy- and Amino-Functionalized Analogs

3-Carboxyphenylboronic Acid (C₇H₇BO₄)

3-Aminophenylboronic Acid (C₆H₈BNO₂)

- Structure: Amino (-NH₂) group at the meta position.

- Reactivity: The amino group participates in hydrogen bonding and coordination chemistry, enabling applications in metal-organic frameworks (MOFs) and cytotoxic conjugates .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.